molecular formula C11H9NO2 B1261997 Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro-

Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro-

Cat. No. B1261997
M. Wt: 187.19 g/mol
InChI Key: BNNNCGOCFKVAEM-UHFFFAOYSA-N
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Patent
US07786108B2

Procedure details

Add 2-hydroxyimino-N-indan-5-yl-acetamide (4.66 g, 22.84 mmol) in small portions at 65° C. to concentrated sulfuric acid (22 mL) and heat the mixture at 80° C. for 15 minutes. Cool to room temperature, pour into ice water (200 mL) and filter the precipitate. Dissolve the solid in warmed ethanol and leave to cool overnight. Filter the precipitate and wash with ethyl ether. Dry the solid to yield the title compound (3.3 g, 77%). 1H NMR (dimethyl sulfoxide-d6, 300 MHz) δ 1.98 (quintuplet, J=7.7 Hz, 2H), 2.76 (t, J=7.7 Hz, 2H), 2.85 (t, J=7.7 Hz, 2H), 6.74 (s, 1H), 7.28 (s, 1H). MS (ES−): 186 (M−H).
Name
2-hydroxyimino-N-indan-5-yl-acetamide
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
ON=[CH:3][C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[CH2:12][CH2:11][CH2:10]2)=[O:5].S(=O)(=O)(O)[OH:17]>>[NH:6]1[C:7]2[C:15](=[CH:14][C:13]3[CH2:12][CH2:11][CH2:10][C:9]=3[CH:8]=2)[C:3](=[O:17])[C:4]1=[O:5]

Inputs

Step One
Name
2-hydroxyimino-N-indan-5-yl-acetamide
Quantity
4.66 g
Type
reactant
Smiles
ON=CC(=O)NC=1C=C2CCCC2=CC1
Name
Quantity
22 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
FILTRATION
Type
FILTRATION
Details
filter the precipitate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the solid in warmed ethanol
CUSTOM
Type
CUSTOM
Details
leave
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter the precipitate
WASH
Type
WASH
Details
wash with ethyl ether
CUSTOM
Type
CUSTOM
Details
Dry the solid

Outcomes

Product
Name
Type
product
Smiles
N1C(C(C2=CC=3CCCC3C=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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